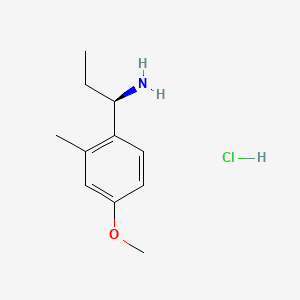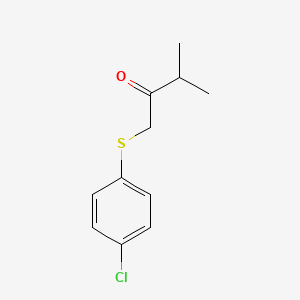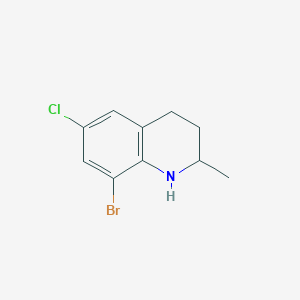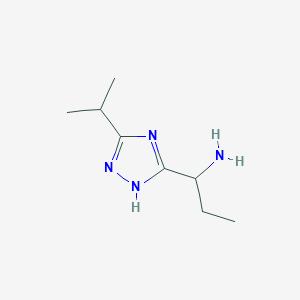
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a propan-1-amine group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 5-isopropyl-1H-1,2,4-triazole-3-amine with propan-1-amine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: A simpler triazole derivative with similar chemical properties.
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine: Another triazole derivative with an aminomethyl group.
1-Ethyl-1H-1,2,4-triazol-3-amine: A triazole compound with an ethyl group instead of an isopropyl group.
Uniqueness
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-4-6(9)8-10-7(5(2)3)11-12-8/h5-6H,4,9H2,1-3H3,(H,10,11,12) |
InChI Key |
WWDQEWDCNNFYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=NN1)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
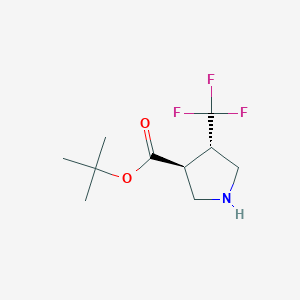
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
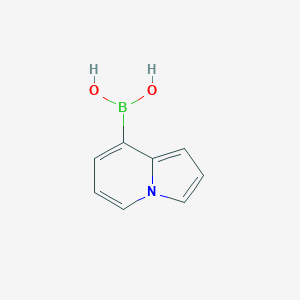
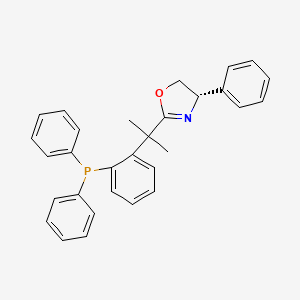
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)

